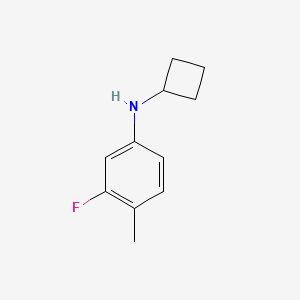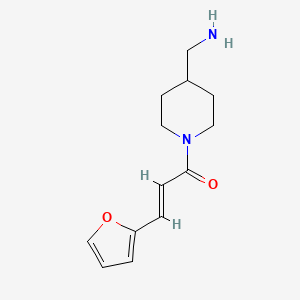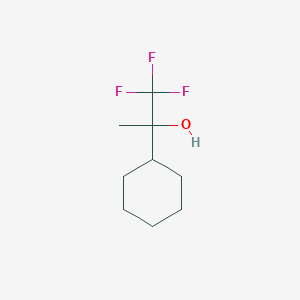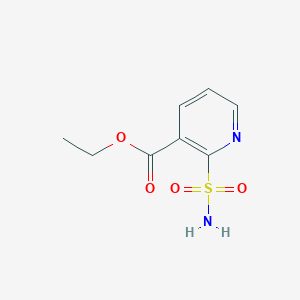![molecular formula C9H9ClF2O2 B1453893 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1250521-60-8](/img/structure/B1453893.png)
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol
Vue d'ensemble
Description
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol is a chemical compound with the molecular formula C9H9ClF2O2 and a molecular weight of 222.62 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and an ethan-1-ol moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding alkane
Substitution: Various substituted phenyl ethan-1-ol derivatives
Applications De Recherche Scientifique
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol is used in a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and difluoromethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s binding affinity and specificity . The ethan-1-ol moiety can also form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparaison Avec Des Composés Similaires
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol can be compared with other similar compounds, such as:
1-[5-Chloro-2-(trifluoromethoxy)phenyl]ethan-1-ol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and binding properties.
1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-ol: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical behavior and applications.
1-[5-Chloro-2-(methoxy)phenyl]ethan-1-ol: Similar structure but with a methoxy group instead of a difluoromethoxy group, which can alter its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its functional groups and their impact on its chemical and biological properties.
Propriétés
IUPAC Name |
1-[5-chloro-2-(difluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIWNMSVIWRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


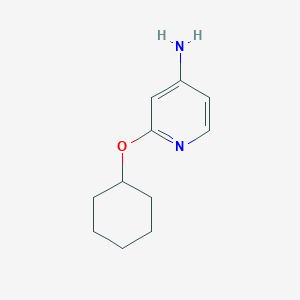
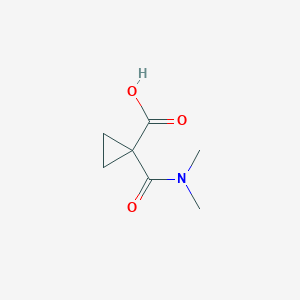

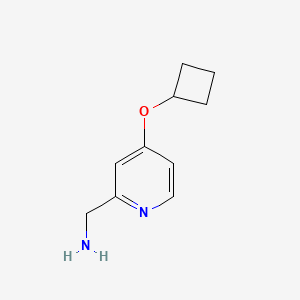
amine](/img/structure/B1453819.png)
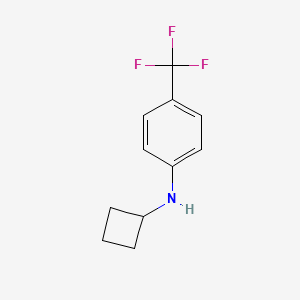
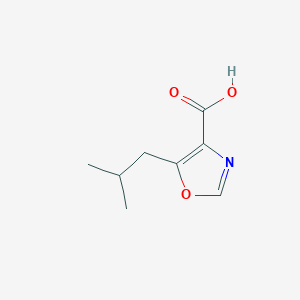
![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)
